Chivosazole F
説明
特性
分子式 |
C41H57NO8 |
|---|---|
分子量 |
691.9 g/mol |
IUPAC名 |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5,25-dihydroxy-3-methoxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C41H57NO8/c1-28-18-12-8-11-15-23-39(47)50-40(32(5)37(46)25-31(4)43)29(2)19-13-9-10-14-21-35(44)26-38(48-7)33(6)41-42-34(27-49-41)20-16-17-22-36(45)30(3)24-28/h8-24,27,29-33,35-38,40,43-46H,25-26H2,1-7H3/b10-9+,11-8+,18-12-,19-13-,20-16+,21-14+,22-17-,23-15-,28-24+ |
InChIキー |
ATQKOUYCGKRYRF-GDDXYXLTSA-N |
異性体SMILES |
CC1/C=C\C=C\C=C\C(CC(C(C2=NC(=CO2)/C=C/C=C\C(C(/C=C(/C=C\C=C\C=C/C(=O)OC1C(C)C(CC(C)O)O)\C)C)O)C)OC)O |
正規SMILES |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)O)C)OC)O |
同義語 |
chivosazole F |
製品の起源 |
United States |
科学的研究の応用
Synthesis of Chivosazole F
The total synthesis of Chivosazole F has been a significant focus in synthetic organic chemistry due to its complex structure and biological activity. Several synthetic strategies have been developed:
- Total Synthesis Techniques : The first total synthesis was reported using an intramolecular Stille coupling method to form the macrolactone structure . This approach allows for the precise assembly of the molecule while minimizing isomerization issues.
- Unified Synthetic Strategy : A more recent study described a unified strategy involving late-stage installation of sensitive motifs and site-selective cross-coupling reactions, facilitating efficient synthesis under mild conditions .
Chivosazole F exhibits potent antiproliferative activity against various cancer cell lines. Its effectiveness has been quantified in several studies:
| Cell Line | IC50 (nM) |
|---|---|
| K-562 (Leukemia) | 2.9 |
| KB-3-1 (Carcinoma) | 3.5 |
| A-549 (Lung Cancer) | 8.1 |
These values indicate that Chivosazole F is highly effective in inhibiting cancer cell proliferation, making it a promising candidate for further development in cancer therapy .
Case Studies
Several case studies highlight the applications of Chivosazole F in research and potential therapeutic contexts:
- Cellular Response Studies : Investigations using yeast and mammalian cells demonstrated that mutations in actin can lead to resistance against Chivosazole F, providing insights into its binding mechanisms and cellular responses .
- Comparative Studies : Research comparing the chemogenomic profiles of cells treated with Chivosazole F versus those treated with Latrunculin A revealed both overlapping and distinct pathways affected by these compounds, suggesting unique therapeutic avenues for targeting actin dynamics in cancer treatment .
Q & A
Q. What are the key structural features of Chivosazole F that contribute to its actin-binding activity?
Chivosazole F is a polyene macrolide with a 28-membered macrocyclic ring, featuring conjugated double bonds and hydroxyl groups critical for binding actin. Structural studies reveal that its bromophenol moiety interacts with actin residues Tyr133, Tyr143, and Phe352, inducing conformational changes in the D-loop that disrupt cofilin binding . Methodologically, X-ray crystallography and molecular dynamics simulations are used to map these interactions .
Q. What synthetic strategies are employed in the total synthesis of Chivosazole F?
A convergent synthesis approach using Stille cross-coupling reactions is dominant. For example, the C15–C35 fragment is synthesized via E-selective Wittig olefination, while macrocyclization is achieved through site-selective Stille coupling (C5–C6 bond formation). Key steps include protecting group strategies (e.g., TBSCl for hydroxyl protection) and stereochemical control using SmI2-mediated reductions (dr >20:1). The total synthesis requires 20 steps with a 2.5% overall yield .
Q. What in vitro assays are used to evaluate Chivosazole F’s bioactivity?
Standard assays include:
- Actin polymerization assays (monitored via pyrene-actin fluorescence).
- Cofilin competition assays (surface plasmon resonance or fluorescence anisotropy).
- Cell migration/proliferation tests (e.g., HUVEC scratch assays). Transcriptomic profiling (RNA-seq) is paired with these assays to identify differential gene expression patterns compared to latrunculin B .
Advanced Research Questions
Q. How can contradictions in experimental data on Chivosazole F’s actin dynamics be resolved?
Contradictions (e.g., variable effects on polymerization vs. gene expression) require empirical falsification frameworks . For instance, when transcriptomic data conflicts with biochemical results, researchers should:
- Validate actin-binding specificity via mutagenesis (e.g., Tyr133Ala mutants).
- Use cross-correlation analysis to identify confounding variables (e.g., cell type-specific ABP expression) .
Q. What methodological considerations are critical for studying Chivosazole F’s ABP interactions?
- Crystallization conditions : High-purity G-actin (>95%) and cryoprotection (e.g., 25% glycerol) are essential for resolving Chivosazole F-induced actin dimers.
- Competitive binding assays : Use fluorescence-labeled cofilin/gelsolin to quantify displacement kinetics (KD calculations via Hill plots) .
- Ethical rigor : Adhere to FINER criteria (Feasible, Novel, Ethical) for experimental design .
Q. How do synthetic route variations impact Chivosazole F’s yield and purity?
Comparative analysis of Stille coupling vs. Wittig approaches shows:
Q. How does Chivosazole F’s mechanism differ from Miuraenamide A?
While both stabilize F-actin, Chivosazole F uniquely induces non-physiological actin dimerization , blocking gelsolin and profilin binding. Miuraenamide A stabilizes monomeric actin by competing with cofilin. Functional differences are validated via cryo-EM and isothermal titration calorimetry (ITC) .
Q. What strategies optimize the macrocyclization step in synthesis?
Q. How can transcriptomic data elucidate Chivosazole F’s functional specificity?
Integrate RNA-seq data with pathway enrichment analysis (e.g., KEGG, GO terms) to identify disrupted pathways (e.g., Rho GTPase signaling). Pair this with siRNA knockdown of ABPs (e.g., thymosin β4) to validate mechanistic links .
Q. What analytical techniques confirm Chivosazole F’s structural integrity post-synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
